molecular formula C10H12N2O B2898308 N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide CAS No. 111711-20-7

N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2898308
CAS No.: 111711-20-7
M. Wt: 176.219
InChI Key: KQBNQALHOHAGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.219 g/mol. This compound features a cyclopropane ring attached to a carboxamide group, which is further connected to a pyridin-4-ylmethyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with pyridin-4-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide has garnered attention in various scientific research fields due to its potential biological activity and diverse applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide can be compared with other similar compounds such as:

    N-(pyridin-4-yl)pyridin-4-amine: This compound features a similar pyridine ring structure but lacks the cyclopropane and carboxamide groups.

    N-(pyridin-4-ylmethyl)aniline: This compound has a similar pyridin-4-ylmethyl group but differs in the presence of an aniline group instead of the cyclopropanecarboxamide moiety.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(9-1-2-9)12-7-8-3-5-11-6-4-8/h3-6,9H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBNQALHOHAGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.